molecular formula C10H14O B13824950 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

Cat. No.: B13824950
M. Wt: 150.22 g/mol
InChI Key: KPYRJAAFUGXMBW-UHFFFAOYSA-N
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Description

3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is known for its reactivity and is used in various chemical synthesis processes. Its molecular formula is C10H14O, and it has a molecular weight of 150.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with isoprene, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions often include controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Reduction: 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but without the dimethyl substitution.

Uniqueness

3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of the reactive aldehyde group. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h3-4,6-9H,5H2,1-2H3

InChI Key

KPYRJAAFUGXMBW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(C1C=O)C=C2)C

Origin of Product

United States

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